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Compound of Interest

Compound Name: 2-(2-Methylphenoxy)benzoic acid

CAS No.: 6325-68-4

Cat. No.: B1584340

Get Quote

Executive Summary
This technical guide provides a rigorous spectroscopic analysis of 2-(2-
Methylphenoxy)benzoic acid (CAS: 7170-38-9), also known as 2-(o-tolyloxy)benzoic acid. As

a critical intermediate in the synthesis of acridone alkaloids and non-steroidal anti-inflammatory

drug (NSAID) pharmacophores, accurate structural characterization of this compound is

essential for quality control in drug development.

This document details the specific Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) signatures required to validate the identity and purity of this ether-

linked biaryl scaffold.

Chemical Identity & Structural Context
The molecule consists of a benzoic acid moiety linked via an ether bridge to an o-cresol ring.

The steric bulk of the ortho-methyl group restricts rotation around the ether linkage, influencing

the chemical shifts of the proximal aromatic protons.
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🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Synthesis & Experimental Origin
Understanding the synthetic origin is crucial for identifying potential impurities (e.g., unreacted

2-chlorobenzoic acid or o-cresol). The standard preparation involves an Ullmann-type ether

synthesis.

Synthesis Workflow (Graphviz)

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Figure 1: Ullmann condensation pathway for the synthesis of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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The NMR data presented below represents the consensus values for this structure in

deuterated chloroform (CDCl₃) or DMSO-d₆.

¹H NMR (Proton) Analysis
The spectrum is characterized by a distinct methyl singlet and a deshielded aromatic region

due to the carboxylic acid.

Solvent: DMSO-d₆ (Recommended for solubility and preventing acid proton exchange)

Frequency: 400 MHz

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

¹³C NMR (Carbon) Analysis
Solvent: DMSO-d₆ Frequency: 100 MHz

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.
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Infrared (IR) Spectroscopy
The IR spectrum validates the functional groups: the carboxylic acid (dimer) and the diaryl

ether linkage.
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Mass Spectrometry (MS)
Method: Electron Ionization (EI), 70 eV.

The fragmentation pattern is dominated by the stability of the aromatic rings and the cleavage

of the ether/acid groups.[1]

Fragmentation Pathway (Graphviz)
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Figure 2: Proposed EI-MS fragmentation pathway highlighting the molecular ion and key

daughter ions.

Interpretation
m/z 228 (M+): The molecular ion is typically distinct and stable for diaryl ethers.

m/z 211 ([M-OH]+): Characteristic loss of the hydroxyl group from the carboxylic acid,

forming an acylium ion.

m/z 196: A diagnostic peak often observed in ortho-substituted diphenyl ethers,

corresponding to the loss of methanol (or water + methyl radical) and cyclization to a

xanthone-like structure.

m/z 107/108: Fragments corresponding to the substituted phenolic ring (cresol moiety).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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